4-Ethoxy-1H-pyrazol

Übersicht

Beschreibung

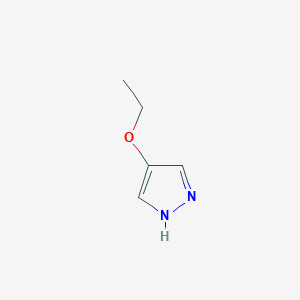

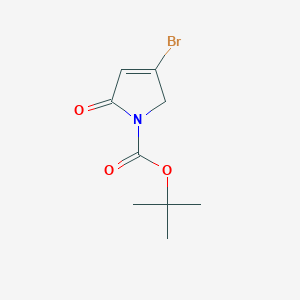

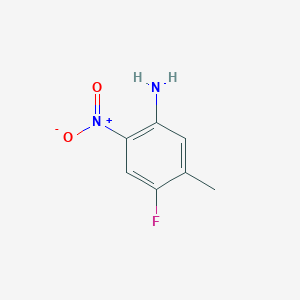

“4-Ethoxy-1H-pyrazole” is a chemical compound with the molecular formula C5H8N2O . It is a derivative of pyrazole, a five-membered heterocyclic compound with two adjacent nitrogen atoms in the ring .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “4-Ethoxy-1H-pyrazole”, has been a subject of numerous methodologies due to their prevalence as scaffolds in the synthesis of bioactive compounds . These methodologies often involve multicomponent reactions and the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis .

Molecular Structure Analysis

The molecular structure of “4-Ethoxy-1H-pyrazole” has been analyzed using various techniques. For instance, crystallographic data for a related compound, “4-I-pzH”, was obtained through sublimation and analyzed using a Bruker D8 Quest diffractometer . The molecular weight of “4-Ethoxy-1H-pyrazole” is 112.13 g/mol, and its monoisotopic mass is 112.063660 Da .

Chemical Reactions Analysis

Pyrazole derivatives, including “4-Ethoxy-1H-pyrazole”, have been used as intermediates in various chemical reactions. For instance, they have been used in the synthesis of bioactive compounds and reactions in different media .

Physical And Chemical Properties Analysis

“4-Ethoxy-1H-pyrazole” has several physical and chemical properties. It has a density of 1.1±0.1 g/cm3, a boiling point of 241.7±13.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It also has a molar refractivity of 30.1±0.3 cm3, a polar surface area of 38 Å2, and a molar volume of 101.5±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Herbizide Anwendungen

Schließlich zeigen seine herbiziden Anwendungen, dass 4-Ethoxy-1H-pyrazol in der Landwirtschaft zur Kontrolle des Unkrautwachstums eingesetzt werden kann und so die Pflanzenschutzmaßnahmen unterstützt.

Jede oben erwähnte Anwendung basiert auf den einzigartigen Eigenschaften und möglichen Anwendungen von this compound in verschiedenen Bereichen der wissenschaftlichen Forschung. Die laufenden Studien und Experimente enthüllen weiterhin mehr über diese vielseitige Verbindung .

Wirkmechanismus

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Therefore, it can be inferred that 4-Ethoxy-1H-pyrazole may interact with biological targets related to these diseases.

Mode of Action

Pyrazole derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have demonstrated superior antipromastigote activity, which is more active than standard drugs . This suggests that 4-Ethoxy-1H-pyrazole might interact with its targets in a similar manner, leading to significant changes in the target cells.

Biochemical Pathways

Given the known antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that 4-Ethoxy-1H-pyrazole may affect pathways related to these diseases.

Pharmacokinetics

The physicochemical properties of the compound, such as its log kow value , can provide some insights into its potential bioavailability and pharmacokinetic behavior.

Result of Action

Given the known activities of pyrazole derivatives, it can be inferred that 4-ethoxy-1h-pyrazole may have significant effects on the cells of the organisms against which it shows activity .

Action Environment

The compound’s success in suzuki–miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions , suggests that it may be relatively stable and effective under a variety of environmental conditions.

Zukünftige Richtungen

Pyrazole derivatives, including “4-Ethoxy-1H-pyrazole”, continue to be a focus of research due to their diverse structural significance and biological activities . Future research directions include the development of new synthetic strategies, the exploration of their biological activities, and the study of their structure-activity relationships .

Eigenschaften

IUPAC Name |

4-ethoxy-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-8-5-3-6-7-4-5/h3-4H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRNZDDUXRNPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541922 | |

| Record name | 4-Ethoxy-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81437-10-7 | |

| Record name | 4-Ethoxy-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B1317562.png)

![(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B1317581.png)

![4-[(Methylsulfonyl)amino]benzenesulfonyl chloride](/img/structure/B1317583.png)